molecular formula C9H6BrNS B8762626 3-(4-bromo-2-thienyl)Pyridine

3-(4-bromo-2-thienyl)Pyridine

Cat. No.: B8762626
M. Wt: 240.12 g/mol
InChI Key: OGQAAIZFKWUZGL-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-thienyl)pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a 4-bromothiophene moiety. This structure combines the electron-deficient pyridine core with the electron-rich thiophene ring, creating unique electronic properties that influence its reactivity and biological interactions. Bromine at the 4-position of the thienyl group enhances steric bulk and may modulate lipophilicity, impacting pharmacokinetic behavior.

Properties

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

IUPAC Name

3-(4-bromothiophen-2-yl)pyridine

InChI

InChI=1S/C9H6BrNS/c10-8-4-9(12-6-8)7-2-1-3-11-5-7/h1-6H

InChI Key

OGQAAIZFKWUZGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Bromine substitution is common in these compounds to optimize steric and electronic interactions.
  • Heterocyclic appendages (thiophene, thiazole) influence π-π stacking and binding to biological targets.

Key Observations :

  • Palladium-catalyzed cross-couplings (e.g., Suzuki) are prevalent for attaching aryl/heteroaryl groups to pyridine.
  • Microwave synthesis enhances reaction efficiency for complex heterocycles .

Key Observations :

  • Brominated pyridines with basic amine substituents (e.g., piperidine) show high potency against LSD1, a cancer-relevant histone demethylase .
  • The bromine atom may stabilize inhibitor-enzyme interactions through hydrophobic effects.

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility Stability
This compound ~244.1 g/mol ~2.8 Low (lipophilic) Stable under Ar
2-(4-Bromophenyl)pyridine ~234.1 g/mol ~3.1 Moderate Air-stable
Piperidin-4-ylmethoxy derivatives ~300-350 g/mol ~1.5-2.5 Moderate (HCl salts) Sensitive to oxidation

Key Observations :

  • Bromine increases molecular weight and logP, reducing aqueous solubility.
  • Piperidine-containing derivatives often form hydrochloride salts to improve solubility .

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